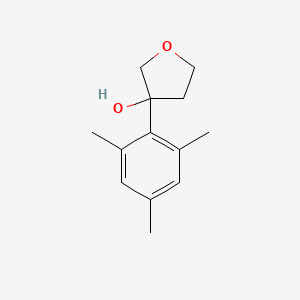

3-(2,4,6-Trimethylphenyl)oxolan-3-ol

Beschreibung

3-(2,4,6-Trimethylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran) derivative featuring a 2,4,6-trimethylphenyl group attached to the C3 position of the oxolane ring. This compound is characterized by its sterically hindered aromatic substituent, which influences its physicochemical properties, including solubility, reactivity, and stability.

Eigenschaften

IUPAC Name |

3-(2,4,6-trimethylphenyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9-6-10(2)12(11(3)7-9)13(14)4-5-15-8-13/h6-7,14H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSQPYOMGRBFFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2(CCOC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)C2(CCOC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trimethylphenyl)oxolan-3-ol involves multiple steps, each requiring specific reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Step 1: Initial formation of the core structure through a series of condensation reactions.

Step 2: Functionalization of the core structure using reagents such as halogens or alkyl groups.

Step 3: Final purification through crystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of 3-(2,4,6-Trimethylphenyl)oxolan-3-ol is scaled up using large reactors and continuous flow systems. The process involves:

Bulk synthesis: Utilizing high-pressure reactors to increase reaction rates.

Automated purification: Employing advanced chromatography techniques to ensure consistent quality.

Quality control: Implementing rigorous testing protocols to verify the compound’s purity and stability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4,6-Trimethylphenyl)oxolan-3-ol undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to yield reduced forms.

Substitution: Replacement of functional groups with other groups, often using catalysts.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of halogenated compounds or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,4,6-Trimethylphenyl)oxolan-3-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-(2,4,6-Trimethylphenyl)oxolan-3-ol exerts its effects involves interaction with specific molecular targets and pathways. It may:

Bind to enzymes: Inhibiting or activating their activity.

Interact with receptors: Modulating signal transduction pathways.

Affect cellular processes: Influencing cell growth, differentiation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-(2,4,6-Trimethylphenyl)oxolan-3-ol with structurally related compounds:

Key Differences

- Steric Effects : The 2,4,6-trimethylphenyl group in the target compound imposes greater steric hindrance compared to the 4-ethylphenyl group in its analogue, likely reducing solubility in polar solvents .

- Reactivity : The hydroxyl group in oxolan-3-ol derivatives enables hydrogen bonding, whereas sulfonyl-linked triazoles (e.g., the triazole standard in ) exhibit enhanced electrophilicity, making them reactive in nucleophilic substitution reactions .

- Applications : While 3-(2,4,6-Trimethylphenyl)oxolan-3-ol is inferred to serve as a synthetic intermediate, the triazole derivative is explicitly used as a reference standard in pesticide analysis .

Research Findings and Implications

Functional Group Impact

- Hydroxyl vs. Sulfonyl : The hydroxyl group in oxolan-3-ol derivatives facilitates hydrogen bonding, which could aid in chiral resolution. In contrast, sulfonyl groups in triazole derivatives enhance thermal stability and reactivity in analytical applications .

Industrial Relevance

- The discontinued status of both oxolan-3-ol derivatives () implies niche applications or supersession by more efficient compounds. However, the persistence of trimethylphenyl-containing standards (e.g., in pesticide testing) highlights the utility of this substituent in specialized analytical contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.